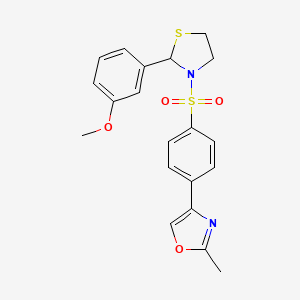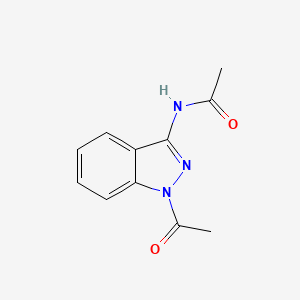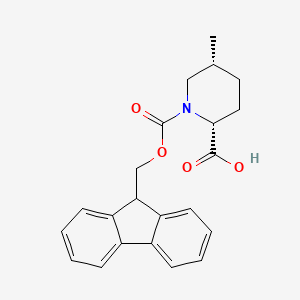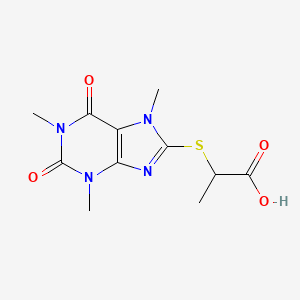
4-(4-((2-(3-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)phenyl)-2-methyloxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Thiazolidinone derivatives, such as the one , can be synthesized from isoniazid (INH) and screened as antimycobacterial agents against M. tuberculosis H37Rv strain . The compounds are obtained via cyclocondensation of N-arylideneisonicotinohydrazide derivatives (imine Schiff’s bases) with thiolactic acid .
Molecular Structure Analysis
The structures of these compounds were established by IR, 1H NMR, and mass spectroscopy data .
Chemical Reactions Analysis
In the synthesis process, initial compounds were synthesized by the reaction of isoniazid with appropriate benzaldehyde .
Aplicaciones Científicas De Investigación
Anticancer Activity
Several studies have focused on the synthesis and evaluation of thiazolidinone derivatives, similar to the chemical structure , for their potential anticancer activities. For instance, Havrylyuk et al. (2010) reported that novel 4-thiazolidinones containing benzothiazole moiety exhibited anticancer activity against various cancer cell lines, including leukemia, melanoma, and lung cancer. Tumosienė et al. (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which displayed anticancer activity against human glioblastoma and breast cancer cell lines (Havrylyuk et al., 2010); (Tumosienė et al., 2020).
Antimicrobial and Antifungal Activities
Thiazolidinone derivatives have also been explored for their antimicrobial properties. For example, Saundane and Walmik (2013) synthesized compounds for testing their antimicrobial, antimycobacterial, and cytotoxic activities, some of which showed excellent results (Saundane & Walmik, 2013). Additionally, Carradori et al. (2013) synthesized (thiazol-2-yl)hydrazine derivatives that demonstrated promising anti-Candida activity (Carradori et al., 2013).
Antitubercular Agents
Research has also delved into the application of thiazolidinone derivatives as antitubercular agents. Kumar et al. (2013) investigated isopropyl thiazole-based sulfonyl derivatives, finding some to be excellent antitubercular molecules (Kumar et al., 2013).
Antioxidant Properties
Thiazolidinone derivatives have also been studied for their antioxidant properties. Isloor et al. (2012) synthesized a series of thiazolidin-4-ones and evaluated their antioxidant activity, with some compounds showing moderate activity (Isloor et al., 2012).
Mecanismo De Acción
Direcciones Futuras
Thiazolidinone derivatives have been the subject of extensive research and have shown significant bioactivities . This suggests that “4-(4-((2-(3-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)phenyl)-2-methyloxazole” and similar compounds could have promising future applications in drug discovery and other fields.
Propiedades
IUPAC Name |
4-[4-[[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]sulfonyl]phenyl]-2-methyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-14-21-19(13-26-14)15-6-8-18(9-7-15)28(23,24)22-10-11-27-20(22)16-4-3-5-17(12-16)25-2/h3-9,12-13,20H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQIEVGXHIMOIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCSC3C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Imidazo[1,2-A]pyrimidine-6-carboxylic acid](/img/structure/B2808491.png)
![3-(4-Chlorophenyl)-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2808492.png)




![N-(4-acetylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2808498.png)

![(1S,3R)-3-Ethoxy-N-methylspiro[3.4]octan-1-amine;hydrochloride](/img/structure/B2808504.png)


![(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2808507.png)
![1-Methyl-4-[[2-(5,6,7,8-tetrahydronaphthalen-1-yloxymethyl)aziridin-1-yl]methyl]pyrazole](/img/structure/B2808510.png)
![N'-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2808513.png)
